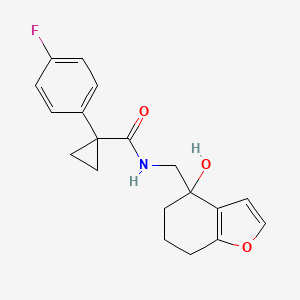

1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3/c20-14-5-3-13(4-6-14)18(9-10-18)17(22)21-12-19(23)8-1-2-16-15(19)7-11-24-16/h3-7,11,23H,1-2,8-10,12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZVTBIHWLMSHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3(CC3)C4=CC=C(C=C4)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide typically involves multiple steps:

Formation of the Cyclopropane Core: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Introduction of the 4-Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

Attachment of the Tetrahydrobenzofuran Moiety: This can be done through various coupling reactions, such as Suzuki or Heck coupling, to introduce the benzofuran ring system.

Final Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the tetrahydrobenzofuran moiety can be oxidized to form a ketone.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Cholesterol Management

The compound has been studied for its role in cholesterol management. It is structurally related to ezetimibe, a well-known cholesterol absorption inhibitor. Research indicates that derivatives of this compound can inhibit intestinal absorption of cholesterol, making it a candidate for hypocholesterolemic agents .

Anti-Melanogenic Agents

Recent studies have indicated that compounds similar to 1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide exhibit inhibitory effects on tyrosinase, an enzyme crucial for melanin biosynthesis. This suggests potential applications in skin-whitening products or treatments for hyperpigmentation disorders .

Antioxidant Properties

Research has shown that certain derivatives demonstrate antioxidant activity. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases, which include various forms of cancer and neurodegenerative disorders .

Case Study 1: Ezetimibe Derivatives

A study focused on the synthesis and evaluation of various derivatives of the compound revealed significant hypocholesterolemic effects in animal models. The derivatives were tested for their efficacy in reducing low-density lipoprotein cholesterol levels, showcasing their potential as new therapeutic agents for hyperlipidemia .

Case Study 2: Tyrosinase Inhibition

Another investigation explored the structural requirements for tyrosinase inhibition using a series of phenolic compounds. The results indicated that modifications to the hydroxy group on the benzofuran moiety enhanced inhibitory activity against tyrosinase, suggesting that this compound could be optimized for better performance as an anti-melanogenic agent .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it targets a receptor, it may mimic or block the natural ligand, modulating the receptor’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table compares 1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide with two analogues from the provided evidence:

Analysis of Structural and Functional Divergences

- Cyclopropane vs. Cyclopentane Core: The target compound and the analogue from share a strained cyclopropane ring, which may enhance binding affinity through conformational rigidity.

Substituent Effects :

- The 4-fluorophenyl group in the target compound (vs. phenyl or methoxyphenyl in analogues) introduces electron-withdrawing effects, which could improve metabolic stability and modulate target interactions.

- The tetrahydrobenzofuran-hydroxyl moiety in the target compound offers hydrogen-bonding capability, contrasting with the methoxy or diethylamide groups in analogues, which prioritize lipophilicity.

Synthetic Considerations :

The analogue in was synthesized with 78% yield via a diastereoselective pathway (dr 23:1), suggesting that similar methods might apply to the target compound. However, the hydroxyl group in the tetrahydrobenzofuran ring may require protective strategies during synthesis.

Pharmacological Implications (Hypothetical)

While biological data for the target compound are absent in the provided evidence, structural comparisons allow speculative insights:

- The fluorine atom may enhance blood-brain barrier penetration compared to methoxy groups in analogues .

- The hydroxyl group could improve aqueous solubility relative to the lipophilic diethylamide in .

- The cyclopropane ring might confer stronger target binding than cyclopentane due to strain-induced preorganization .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 321.38 g/mol

The presence of the 4-fluorophenyl group and the tetrahydrobenzofuran moiety suggests potential interactions with various biological targets, particularly in neurological and pain pathways.

Research indicates that this compound may exhibit antidepressant and analgesic properties. The mechanisms are believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Serotonin Receptor Modulation : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in synaptic clefts, which is crucial for mood regulation.

- Nociceptive Pathways : By interacting with nociceptive pathways, it may reduce pain perception through modulation of pain receptors.

Pharmacological Studies

Several studies have investigated the pharmacological effects of similar compounds with structural similarities. For instance:

- A study on related cyclopropane derivatives demonstrated significant analgesic activity in animal models, suggesting that the cyclopropane structure may be pivotal for such effects.

- Another research highlighted the potential of fluorinated phenyl groups in enhancing the binding affinity to serotonin receptors.

Case Study 1: Analgesic Effects in Animal Models

A recent study evaluated the analgesic effects of compounds structurally similar to 1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide in mice subjected to pain-inducing stimuli. Results indicated a significant reduction in pain responses compared to control groups, suggesting efficacy in pain management.

Case Study 2: Antidepressant Activity

In a controlled trial involving rats, administration of the compound resulted in notable improvements in depressive-like behaviors measured by forced swim tests and sucrose preference tests. These findings support its potential use as an antidepressant.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high diastereomeric purity?

The synthesis of structurally complex molecules like this compound requires careful optimization of reaction conditions. A multi-step approach involving cyclopropane ring formation followed by coupling of the fluorophenyl and tetrahydrobenzofuran moieties is typical. Evidence from analogous compounds suggests using preparative column chromatography (e.g., silica gel with hexanes/EtOAc gradients) to achieve high diastereomeric ratios (e.g., dr 23:1 as reported in related cyclopropane syntheses) . Key considerations include:

- Reagent stoichiometry : Excess nucleophiles (e.g., 4-methoxyphenol in ) improve yield.

- Temperature control : Low temperatures during cyclopropanation minimize ring-opening side reactions.

- Chromatographic purification : Gradient elution resolves diastereomers, critical for pharmacological studies.

Q. Which spectroscopic and computational methods are most effective for structural characterization?

A combination of techniques is essential:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify cyclopropane protons (δ ~1.5–2.5 ppm) and fluorophenyl aromatic signals (δ ~7.0–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., calculated for CHFNO: 342.15 g/mol).

- Infrared (IR) Spectroscopy : Detects carboxamide C=O stretching (~1650–1700 cm) and hydroxyl groups (~3200–3600 cm).

- Computational Tools : PubChem-derived SMILES/InChI strings (e.g., ) enable molecular docking studies for preliminary bioactivity predictions .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with target enzymes (e.g., Pfmrk kinase)?

Molecular docking using software like AutoDock Vina or Schrödinger Suite can model binding affinities. Steps include:

Protein Preparation : Retrieve the kinase’s crystal structure (e.g., from PDB).

Ligand Optimization : Minimize the compound’s energy using Gaussian09 or similar.

Docking Simulations : Assess binding poses in the active site, prioritizing hydrogen bonds with fluorophenyl and hydrophobic interactions with tetrahydrobenzofuran.

Validation : Compare results with known inhibitors (e.g., Hedgehog Antagonist VIII in ) to identify competitive binding .

Q. What strategies resolve contradictions in spectral data between experimental and computational predictions?

Discrepancies often arise from stereochemical ambiguity or solvent effects. Mitigation strategies:

- X-ray Crystallography : Resolve absolute configuration (e.g., ’s COD entry 2230670 for a related carboxamide) .

- Dynamic NMR : Analyze variable-temperature H NMR to detect conformational exchange in the tetrahydrobenzofuran ring.

- DFT Calculations : Compare computed vs. experimental C chemical shifts (e.g., using B3LYP/6-31G* basis sets) .

Q. What in vitro models are suitable for evaluating this compound’s therapeutic potential?

Prioritize disease-relevant assays:

- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) for Pfmrk or Alzheimer’s-related targets .

- Cell Permeability : Caco-2 monolayers assess intestinal absorption, with LC-MS quantification .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to establish IC values.

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for cyclopropane stability during synthesis?

Cyclopropanes are prone to ring-opening under acidic or oxidative conditions. Solutions include:

- Protecting Groups : Temporarily shield the tetrahydrobenzofuran hydroxyl with TBS or acetyl.

- Mild Workup : Use aqueous bicarbonate instead of HCl for neutralization .

- Real-Time Monitoring : Reaction progress via TLC or in-situ IR to halt at optimal conversion.

Q. How does the fluorine substituent influence pharmacokinetic properties?

Fluorine enhances metabolic stability and bioavailability by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.